MAO‑A Selective Inhibition: 55‑Fold Preference Over MAO‑B
2-(2,3-dihydro-1H-inden-5-yloxy)ethanamine exhibits potent and selective inhibition of human recombinant MAO‑A (IC₅₀ = 18 nM) while showing minimal activity against rat MAO‑B (IC₅₀ = 1,000 nM), yielding a selectivity window of ≈55‑fold [1]. In rat brain homogenates, the compound inhibits MAO‑A with an IC₅₀ of 80 nM, confirming cross‑species activity retention [2]. This selectivity profile distinguishes the compound from non‑selective or MAO‑B‑preferring inhibitors in the indane class, such as rasagiline (MAO‑B IC₅₀ ≈ 0.5–1 nM, MAO‑A IC₅₀ > 100 nM) and selegiline (MAO‑B IC₅₀ ≈ 0.5 nM, MAO‑A IC₅₀ ≈ 100 nM).
| Evidence Dimension | Monoamine oxidase A (MAO‑A) inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 18 nM (human recombinant MAO‑A); IC₅₀ = 80 nM (rat brain MAO‑A) |
| Comparator Or Baseline | MAO‑B inhibition by target compound: IC₅₀ = 1,000 nM (rat brain MAO‑B). Rasagiline: MAO‑B IC₅₀ ≈ 0.5–1 nM, MAO‑A IC₅₀ > 100 nM. Selegiline: MAO‑B IC₅₀ ≈ 0.5 nM, MAO‑A IC₅₀ ≈ 100 nM. |
| Quantified Difference | ~55‑fold selectivity for MAO‑A over MAO‑B for the target compound; rasagiline and selegiline exhibit >100‑fold selectivity for MAO‑B over MAO‑A. |
| Conditions | Human recombinant MAO‑A expressed in Sf9 cells, 5‑hydroxytryptamine substrate, 1 h incubation; rat brain MAO‑A and MAO‑B in nuclei‑free homogenates, [¹⁴C]‑labeled substrates, 20 min incubation. |
Why This Matters
The pronounced MAO‑A selectivity makes this compound a valuable tool for probing MAO‑A‑specific pathways and for developing therapeutics targeting disorders where MAO‑A inhibition is desired (e.g., depression, anxiety), while minimizing MAO‑B‑related side effects.
- [1] BindingDB (curated by ChEMBL). BDBM50075945 – Human recombinant MAO‑A IC₅₀ = 18 nM. View Source
- [2] BindingDB (curated by ChEMBL). BDBM50075945 – Rat brain MAO‑A IC₅₀ = 80 nM, MAO‑B IC₅₀ = 1,000 nM. View Source
